1H-Pyrrol-2-ylcyclohexyl ketone
Description
1H-Pyrrol-2-ylcyclohexyl ketone is a heterocyclic organic compound featuring a pyrrole ring substituted at the 2-position with a cyclohexyl ketone group. The pyrrole ring, a five-membered aromatic system with one nitrogen atom, confers electron-rich properties, while the cyclohexyl ketone substituent introduces steric bulk and lipophilicity.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
cyclohexyl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h4,7-9,12H,1-3,5-6H2 |
InChI Key |
CNJQALBVIHWGTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted 5-Hydroxy-1H-Pyrrol-2(5H)-ones
Compounds such as 1-benzyl-3-(3,4-dimethylphenyl)-5-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (32) and 1-cyclohexyl-5-hydroxy-3-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2(5H)-one (34) () share the pyrrol-2-one core but differ in substituents and functional groups. Key comparisons include:
2-Acetylpyrrole (1-(1H-Pyrrol-2-yl)ethan-1-one)
2-Acetylpyrrole () is a simpler analog with a methyl ketone group. Key differences include:
The cyclohexyl group in the target compound may sterically hinder electrophilic substitution reactions compared to 2-acetylpyrrole. Additionally, its higher molecular weight and lipophilicity could make it more suitable for hydrophobic applications, such as drug delivery systems .
Cyclic Ketone Derivatives: cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
This compound (–5) features a fused cyclopentane-pyrrole system with a tert-butyl ester. Comparisons highlight:
The tert-butyl ester in the latter compound improves stability under basic conditions, whereas the target’s ketone may exhibit higher reactivity. Safety data for the tert-butyl derivative suggest low acute toxicity, but similar assessments for the target compound would require empirical testing .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for Compounds 32–34 (microwave-assisted coupling or ketone alkylation) .
- Thermal Properties : Unlike poly(aryl ether ketone) polymers (), small pyrrol-2-yl ketones are less thermally stable but more soluble in organic solvents.
- Biological Potential: The antiestrogenic activity of hydroxylated analogs () suggests that modifying the ketone substituent could tune pharmacological profiles.
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